蔗糖 4,6-甲基原酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of sucrose 4,6-methyl orthoester involves the selective hydrolysis of an ethylenic orthoester of sucrose, which is initially formed by transorthoesterification with an acrylic reagent. This process allows for the selective introduction of an acryloyl group at the 4-O- or 6-O-position of sucrose, leading to monoacryloyl derivatives. These derivatives can undergo further polymerization and copolymerization reactions, expanding the utility of sucrose-based materials (Fanton et al., 1993).

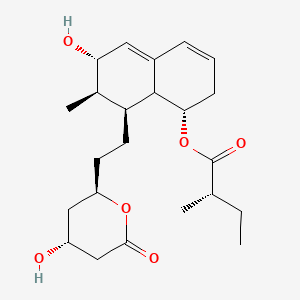

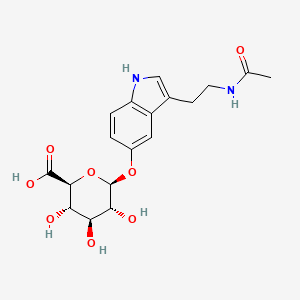

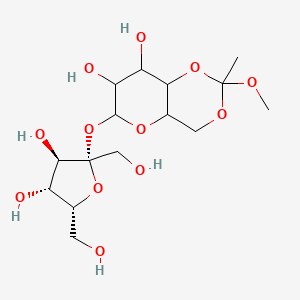

Molecular Structure Analysis

The molecular structure of sucrose orthoesters is defined by the regioselective substitution at the 4 and 6 positions, which significantly influences the physical and chemical behavior of these compounds. Structural analysis through methods such as NMR and mass spectrometry provides insights into the conformational preferences and the stability of the orthoester linkages, which are crucial for designing subsequent chemical transformations and applications (Bouchra & Gelas, 1997).

Chemical Reactions and Properties

Sucrose 4,6-methyl orthoesters undergo various chemical reactions, including polymerization, copolymerization, and further functionalization. These reactions are influenced by the presence of the orthoester functional group, which imparts unique reactivity patterns compared to other sugar derivatives. The formation of sugar-sugar orthoesters and their subsequent rearrangement via bond cleavage leads to a wide range of oligosaccharides with diverse glycosidic linkages, demonstrating the versatility of sucrose orthoesters in synthetic chemistry (Kong, 2007).

Physical Properties Analysis

The physical properties of sucrose 4,6-methyl orthoesters, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are determined by the molecular structure and the nature of substitutions at the sucrose backbone. Studies on micelles formed by sucrose monoesters, for example, reveal the impact of alkyl chain length on micelle formation, critical micelle concentration (CMC), and aggregation behavior, highlighting the importance of physical property analysis in understanding and utilizing sucrose derivatives (Becerra et al., 2008).

科学研究应用

在动力学控制下用 1,1-二甲氧基乙烯对蔗糖进行原酯化可以生成 4,6-O-甲氧基乙亚撑蔗糖。该方法对选择性保护乙酰基二糖具有重要意义 (Bouchra & Gelas, 1997)。

已经描述了通过与丙烯酸试剂进行反式原酯化合成蔗糖的乙烯原酯,导致蔗糖被丙烯酰基选择性地单取代。这些丙烯酸酯与苯乙烯进行均聚和共聚,为基于蔗糖衍生物的聚合物的制备提供了一条途径 (Fanton, Fayet, Gelas, Deffieux, Fontanille, & Jhurry, 1993)。

棕榈酸甲酯和蔗糖的酯交换动力学研究揭示了通过无溶剂工艺合成蔗糖酯的潜力。这项研究有助于了解蔗糖酯合成中的反应动力学和产物分布 (Gutiérrez, Rivera, Suaza, & Orjuela, 2018)。

糖-糖原酯,包括衍生自蔗糖的糖-糖原酯,表现出区域选择性形成,并已用于寡糖的区域和立体选择性合成。这在复杂糖结构的合成以及在制药和生物技术中的潜在应用中具有重要意义 (Kong, 2007)。

对蔗糖代谢的研究突出了其在植物发育、胁迫反应和产量形成中的作用。这对于了解蔗糖衍生物(如 4,6-甲基原酯)如何影响植物生物学和农业具有重要意义 (Ruan, 2014)。

安全和危害

While specific safety and hazards information for Sucrose 4,6-Methyl Orthoester is not available, general precautions include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .

未来方向

作用机制

Target of Action

Sucrose 4,6-Methyl Orthoester is a compound widely utilized in the biomedical industry . It showcases promising therapeutic implications for ailments like diabetes, hyperglycemia, and obesity . Within the realm of glucose metabolism-focused pharmaceutical advancements, this product assumes a pivotal role as a pharmaceutical ingredient .

Mode of Action

Orthoesters, in general, are known to be valuable and efficient substrates in various classes of two-component and multi-component organic reactions . They are often used in solvent-free conditions, aqueous media, and organic solvents .

Biochemical Pathways

Given its potential role in glucose metabolism , it may be involved in pathways related to glucose uptake, insulin signaling, and energy metabolism.

Pharmacokinetics

It is known that the compound is a solid at room temperature and is soluble in methanol . This suggests that it may be absorbed in the gastrointestinal tract following oral administration and distributed throughout the body via the bloodstream.

Result of Action

Given its potential therapeutic implications for diabetes, hyperglycemia, and obesity , it may influence cellular glucose uptake, insulin signaling, and energy metabolism.

Action Environment

The action of Sucrose 4,6-Methyl Orthoester may be influenced by various environmental factors. For instance, the compound is recommended to be stored at -20° C , suggesting that its stability and efficacy may be affected by temperature. Additionally, its solubility in methanol indicates that the presence of certain solvents may influence its bioavailability and action.

属性

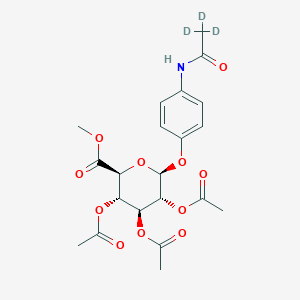

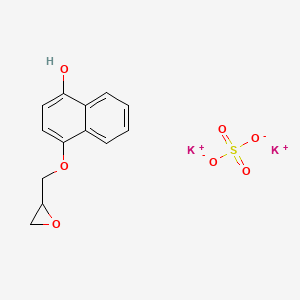

IUPAC Name |

6-[(2S,3R,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O12/c1-14(22-2)23-4-7-11(26-14)9(19)10(20)13(24-7)27-15(5-17)12(21)8(18)6(3-16)25-15/h6-13,16-21H,3-5H2,1-2H3/t6-,7?,8+,9?,10?,11?,12-,13?,14?,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPHQAYOJGDRUCF-YWFXHEEHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2C(O1)C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OCC2C(O1)C(C(C(O2)O[C@]3([C@@H]([C@H]([C@H](O3)CO)O)O)CO)O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 46782956 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。